molecular formula C21H19NO4 B2627816 (2R)-2-(Fmoc-amino)-5-hexynoic acid CAS No. 1234692-66-0

(2R)-2-(Fmoc-amino)-5-hexynoic acid

Cat. No.: B2627816
CAS No.: 1234692-66-0
M. Wt: 349.386
InChI Key: IISRBJULQYVYGV-LJQANCHMSA-N
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Description

Significance of Unnatural Amino Acids as Modular Building Blocks in Research

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins, offering a way to introduce novel chemical functionalities into biological systems. nbinno.com These synthetic building blocks provide an almost limitless structural diversity and functional versatility, making them invaluable tools in drug discovery and biomedical research. nbinno.com By incorporating UAAs, researchers can create peptides with enhanced stability, constrained conformations, and novel binding properties. This modular approach allows for the systematic modification of peptides to improve their therapeutic potential.

The Role of Alkynyl-Functionalized Unnatural Amino Acids in Bioorthogonal Chemistry

Alkynyl-functionalized unnatural amino acids are a special class of UAAs that contain a terminal alkyne group. This functional group is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nbinno.com This reaction forms a stable triazole linkage between an alkyne and an azide (B81097), enabling the specific labeling and conjugation of biomolecules. nbinno.commdpi.com The terminal alkyne of compounds like (2R)-2-(Fmoc-amino)-5-hexynoic acid serves as a chemical handle, allowing for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), to peptides and proteins for visualization and purification.

Specific Focus on this compound within the Unnatural Amino Acid Repertoire

This compound, also known as Fmoc-D-homo-propargylglycine, is a derivative of the D-amino acid. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, which is crucial for its use in solid-phase peptide synthesis (SPPS). researchgate.net The (R)-stereochemistry at the alpha-carbon can influence the secondary structure of peptides and can confer resistance to proteolytic degradation, a desirable property for therapeutic peptides. While its L-isomer, Fmoc-L-propargylglycine, is more commonly cited in literature for its use in creating modified peptides anaspec.com, the D-isomer offers unique stereochemical properties that are of significant interest in peptidomimetic and drug design. The terminal alkyne group positions it as a valuable tool for bioorthogonal labeling and the creation of peptide-based diagnostics and therapeutics. nbinno.com

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and its related compounds.

PropertyValue
IUPAC Name (2R)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hex-5-ynoic acid
Molecular Formula C21H19NO4
Molecular Weight 349.38 g/mol
CAS Number 1234692-66-0
Appearance White to off-white powder
Storage Temperature 2-8°C

Data sourced from chemical supplier catalogs.

Related Alkynyl Amino Acid Derivatives

The following table provides a comparison of this compound with its L-isomer and the closely related propargylglycine (B1618536) derivatives.

Compound NameStereochemistryCAS NumberCommon Application
This compound R1234692-66-0Building block for D-amino acid containing peptides, bioorthogonal labeling.
(2S)-2-(Fmoc-amino)-5-hexynoic acid S942518-21-0Building block for L-amino acid containing peptides, more common in research.
Fmoc-D-propargylglycine R220497-98-3Precursor for tritiated norvaline peptides, use in Sonogashira coupling. anaspec.com
Fmoc-L-propargylglycine S198561-07-8Widely used in click chemistry for peptide cyclization and conjugation.

This table highlights the different applications based on the stereochemistry and specific structure of the amino acid derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISRBJULQYVYGV-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 2 Fmoc Amino 5 Hexynoic Acid and Its Derivatives

Strategies for Stereoselective Synthesis of 2-Amino-5-hexynoic Acid Scaffolds

The key challenge in synthesizing the 2-amino-5-hexynoic acid scaffold is the stereocontrolled introduction of the amine group at the C-2 position. Several asymmetric strategies have been developed for the synthesis of related propargylglycine (B1618536) analogs, which can be adapted for the target molecule. One effective and well-documented approach involves the use of a chiral auxiliary or an enantiomerically pure starting material to guide the stereochemical outcome.

A prominent strategy for the synthesis of a closely related analog, L-homopropargylglycine, starts from the commercially available and enantiopure Boc-L-Glu-OtBu. acs.orgnih.gov This approach ensures the desired (R)-configuration at the alpha-carbon, which is retained throughout the synthetic sequence. The synthesis typically proceeds through several key steps, as outlined in the following table.

StepReactionKey Reagents and ConditionsPurpose
1Weinreb Amide FormationBoc-L-Glu-OtBu, N,O-Dimethylhydroxylamine hydrochloride, coupling agents (e.g., HBTU, HATU), base (e.g., DIPEA)Conversion of the side-chain carboxylic acid to a Weinreb amide, a stable intermediate that can be selectively reduced.
2Reduction to AldehydeLiAlH4 or DIBAL-HReduction of the Weinreb amide to the corresponding aldehyde.
3Seyferth-Gilbert HomologationBestmann-Ohira reagent, K2CO3 or Cs2CO3, MeOHOne-carbon homologation of the aldehyde to a terminal alkyne, forming the 5-hexynoic acid backbone.
4DeprotectionTFA or HClRemoval of the Boc and tert-butyl protecting groups to yield the free amino acid.

Alternative asymmetric approaches for the synthesis of propargylamines include the catalytic asymmetric Mannich reaction of C-alkynyl imines, which can provide access to syn-propargylamines with high diastereoselectivity. nih.gov These methods, while not directly demonstrated for 2-amino-5-hexynoic acid, represent potential alternative routes for accessing the core scaffold.

Integration of Fmoc-Protection in Amino Acid Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in SPPS due to its stability under acidic and mild basic conditions and its facile removal with a secondary amine, typically piperidine (B6355638). rsc.org

The introduction of the Fmoc group onto the (2R)-2-amino-5-hexynoic acid scaffold is typically the final step after the construction of the amino acid backbone and the removal of other protecting groups like Boc. The free amine of the amino acid is reacted with an Fmoc-donating reagent.

Common reagents and conditions for Fmoc protection are summarized below:

Fmoc ReagentReaction ConditionsKey Advantages/Disadvantages
Fmoc-chloride (Fmoc-Cl)Aqueous NaHCO3 or organic solvent with a base (e.g., DIPEA)Highly reactive, but can lead to the formation of di-Fmoc byproducts. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl. youtube.com
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)Aqueous NaHCO3/dioxane or DMF with a baseMore stable than Fmoc-Cl, leading to cleaner reactions and higher yields of the desired N-Fmoc amino acid. nih.govscbt.com
Fmoc-O-benzotriazole (Fmoc-OBt)Similar conditions to Fmoc-OSuAnother effective reagent for clean Fmoc protection.

A general procedure for the Fmoc protection of an amino acid involves dissolving the amino acid in a suitable solvent system, such as a mixture of water and dioxane, and then adding the Fmoc-OSu reagent in the presence of a mild base like sodium bicarbonate. nih.gov The reaction is typically stirred at room temperature until completion, followed by an acidic workup to precipitate the Fmoc-protected amino acid.

Preparation of Reactive Derivatives for Bioconjugation

To facilitate the covalent attachment of (2R)-2-(Fmoc-amino)-5-hexynoic acid to other molecules, such as proteins or surfaces, the carboxylic acid group must be activated. This activation transforms the relatively unreactive carboxylic acid into a species that is susceptible to nucleophilic attack by an amine, forming a stable amide bond.

Formation of N-Hydroxysuccinimide (NHS) Esters

The formation of N-hydroxysuccinimide (NHS) esters is a widely employed strategy for activating carboxylic acids for bioconjugation. nih.gov NHS esters are sufficiently stable to be isolated and purified, yet reactive enough to couple efficiently with primary amines under physiological or slightly basic conditions. acs.org

The synthesis of the NHS ester of this compound is typically achieved by reacting the Fmoc-protected amino acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC).

ReagentRoleTypical Solvent
This compoundStarting materialDMF, Dichloromethane (DCM)
N-Hydroxysuccinimide (NHS)Activating group precursorDMF, DCM
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)Coupling agentDMF, DCM

The reaction proceeds by the carbodiimide activating the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the active ester. A byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea or diisopropylurea), which can often be removed by filtration.

Exploration of Alternative Activating Groups

While NHS esters are very common, a variety of other activating groups and coupling reagents are available for peptide synthesis and bioconjugation, each with its own advantages in terms of reactivity, stability, and suppression of side reactions like racemization. bachem.comsigmaaldrich.com

Uronium/Aminium and Phosphonium (B103445) Salts:

These reagents, often used in SPPS, can also be employed for the in-situ activation of this compound for bioconjugation. They react with the carboxylic acid in the presence of a non-nucleophilic base to form highly reactive acyl-uronium/aminium or acyl-phosphonium species, which then readily react with amines.

Reagent ClassExamplesKey Features
Uronium/Aminium SaltsHBTU, HATU, HCTU, TSTU, COMUHighly efficient coupling, fast reaction times. HATU is particularly effective for sterically hindered couplings. sigmaaldrich.com TSTU is useful for forming NHS esters in situ. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPGenerally less prone to side reactions like guanidinylation compared to uronium salts. PyAOP is highly effective for difficult couplings. sigmaaldrich.compeptide.com

The choice of activating reagent can be critical, especially for sensitive substrates or when trying to avoid specific side reactions. For instance, phosphonium-based reagents are often preferred over uronium salts in situations where guanidinylation of the free amine is a concern. sigmaaldrich.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt, OxymaPure®) can further enhance coupling efficiency and suppress racemization. bachem.comacs.org

Advanced Applications in Peptide and Protein Engineering

Site-Specific Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The foundational step for utilizing (2R)-2-(Fmoc-amino)-5-hexynoic acid is its incorporation into a growing peptide chain. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process, and the compatibility of this unnatural amino acid with established protocols is crucial.

This compound is designed for seamless integration into Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS workflows. The Fmoc protecting group on the α-amino function is base-labile, making it compatible with the iterative deprotection and coupling steps that define this synthetic strategy. This compatibility allows for its use in standard automated peptide synthesizers and manual synthesis setups. peptide.com The alkyne functional group on the side chain is stable under the conditions of Fmoc-SPPS, including the basic conditions for Fmoc removal (typically using piperidine) and the acidic conditions of final cleavage from the resin and side-chain deprotection (commonly with trifluoroacetic acid). nih.gov This orthogonality ensures that the alkyne handle remains intact and available for subsequent modifications. iris-biotech.de Therefore, this building block can be incorporated at any desired position within a peptide sequence using standard Fmoc/tBu SPPS conditions, facilitating the creation of peptides with a specific site for chemical ligation. nih.gov

The efficient incorporation of any amino acid is paramount for the success of SPPS. For this compound, as with other unnatural amino acids, the choice of coupling reagents and conditions is critical to ensure high coupling efficiency and prevent side reactions. Standard coupling reagents used in Fmoc-SPPS have proven effective for incorporating this alkynyl amino acid.

Commonly used coupling systems include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole). acs.orgnih.gov The activation is typically carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) with a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA). nih.govunifi.it These conditions facilitate the formation of an activated ester of the amino acid, which then readily reacts with the free N-terminal amine of the peptide chain attached to the solid support.

Table 1: Typical Coupling Reagents and Conditions for SPPS

Component Example Role Reference
Coupling Reagent HBTU, HATU, PyBOP Activates the carboxylic acid of the incoming Fmoc-amino acid. acs.orgnih.govunifi.it
Additive HOBt Suppresses side reactions and can improve coupling efficiency. acs.orgnih.gov
Base DIPEA Activates the coupling reagent and neutralizes the reaction mixture. nih.govunifi.it
Solvent DMF, NMP Solubilizes reactants and swells the solid-phase resin. nih.govunifi.it

Post-Synthetic Modification of Peptides and Proteins

The true utility of incorporating this compound into a peptide lies in the post-synthetic modification possibilities offered by its terminal alkyne group. This functionality serves as a bioorthogonal handle for a variety of chemical ligations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. peptide.comrsc.org This reaction is orthogonal to most biological functional groups, allowing it to be performed on unprotected peptides in aqueous environments. nih.gov

Mechanism: The reaction is catalyzed by a Cu(I) species. Quantum mechanical studies suggest the reaction proceeds through a stepwise mechanism rather than a concerted one. nih.gov The process involves the formation of a copper-acetylide intermediate from the terminal alkyne of the peptide. rsc.orgnih.gov This complex then reacts with the azide-containing molecule in a pre-reactive complexation that orients the two partners for cycloaddition, significantly lowering the activation energy compared to the uncatalyzed reaction. nih.gov

Optimization: Several factors are critical for optimizing the CuAAC reaction for peptide modification.

Copper(I) Source: The reaction requires the copper to be in the +1 oxidation state. nih.gov This is often achieved by using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270). nih.govnih.gov

Ligands: To stabilize the Cu(I) catalyst, prevent its disproportionation, and improve reaction kinetics, a ligand is often employed. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand widely used in bioconjugation that has been shown to be highly effective. nih.govnih.gov

Additives: In bioconjugation reactions, byproducts from the oxidation of ascorbate can potentially modify proteins. Additives like aminoguanidine (B1677879) can be used to trap these reactive byproducts without significantly inhibiting the CuAAC reaction. nih.gov

Table 2: Key Components for Optimizing Peptide-Based CuAAC Reactions

Component Example Function Reference
Copper Source Copper(II) Sulfate (CuSO₄) Provides the catalytic metal center. nih.govnih.gov
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) state. nih.govnih.gov
Ligand THPTA Stabilizes the Cu(I) catalyst and enhances reaction rate. nih.govnih.gov
Scavenger Aminoguanidine Intercepts reactive byproducts of ascorbate oxidation. nih.gov

A primary application of incorporating an alkyne handle into peptides is the creation of chemical probes for studying biological systems. frontiersin.orgnih.gov By reacting the alkyne-containing peptide with an azide-functionalized reporter molecule via CuAAC, researchers can generate highly specific probes. rsc.org

Fluorescent Probes: Peptides containing this compound can be conjugated to fluorescent dyes that have been modified to include an azide group (e.g., azide-functionalized rhodamine or fluorescein). nih.govscienceopen.com This creates a fluorescently labeled peptide that can be used to visualize interactions, track cellular uptake, or perform fluorescence-based assays. acs.orgnih.gov The high efficiency and specificity of the click reaction ensure that the fluorophore is attached only at the desired alkyne position.

Affinity Probes: Affinity probes are used to isolate and identify binding partners of a peptide or protein. nih.gov By clicking an azide-modified affinity tag, such as biotin (B1667282), onto the alkyne-containing peptide, a powerful tool for pull-down assays is created. The resulting biotinylated peptide can be incubated with a complex biological sample (e.g., cell lysate). The peptide will bind to its target protein(s), and the entire complex can then be captured and purified using streptavidin-coated beads, which have a very high affinity for biotin. nih.gov This approach allows for the identification of specific protein-protein interactions. scienceopen.com

The development of such probes is modular; the same alkyne-functionalized peptide can be readily converted into a fluorescent probe, an affinity probe, or conjugated to other molecules like carbohydrates or polymers, simply by choosing the appropriate azide-functionalized partner for the CuAAC reaction. nih.govrsc.org

Strategies for Multiplexed Labeling of Biological Macromolecules

The terminal alkyne functionality of this compound serves as a bioorthogonal handle, enabling the precise and selective labeling of peptides and proteins. This is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov After incorporating this compound into a peptide's sequence via standard solid-phase peptide synthesis (SPPS), the exposed alkyne group can be exclusively reacted with a molecule carrying a complementary azide tag. nih.govbachem.com This allows for the attachment of various reporter groups, such as fluorophores or biotin. peptide.com

Multiplexed labeling, the simultaneous tracking of multiple targets, can be achieved through several strategies utilizing this amino acid. One approach involves using a panel of different azide-functionalized fluorescent dyes, where each target protein is labeled with the same alkyne amino acid but is then treated with a unique fluorescent azide probe. This allows for multi-color imaging of different proteins within the same biological system. springernature.com

A more advanced strategy involves the use of mutually orthogonal bioorthogonal reactions. bohrium.comresearchgate.net In this scenario, a protein of interest might be engineered to contain this compound, while a second protein is engineered with a different bioorthogonal handle, such as a strained alkene for tetrazine ligation. acs.org This allows for the simultaneous and independent labeling of both proteins with their respective probes—an azide-dye for the alkyne and a tetrazine-dye for the alkene—without cross-reactivity. researchgate.netacs.org This approach expands the capacity for multi-target analysis in complex environments like living cells. acs.org

Labeling StrategyRequired MoietiesReaction TypeOutcome
Single Target Labeling Alkyne (on protein), Azide (on probe)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Covalent attachment of a single reporter (e.g., fluorophore, biotin). peptide.com
Multiplexed Labeling (Single Chemistry) Alkyne (on multiple proteins), Multiple distinct Azide-probesCuAACSimultaneous labeling of multiple targets with different reporters.
Multiplexed Labeling (Orthogonal Chemistry) Alkyne (on Protein 1), Strained Alkene (on Protein 2), Azide-probe, Tetrazine-probeCuAAC and Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)Independent and simultaneous labeling of two distinct protein populations. springernature.comacs.org

Rational Design and Synthesis of Conformationally Constrained Peptides

The ability to impose structural rigidity on otherwise flexible peptides is a critical goal in medicinal chemistry and protein engineering. Conformational constraint can pre-organize a peptide into its bioactive shape, leading to enhanced biological activity and stability. This compound is a key tool in this endeavor through the synthesis of cyclic peptides.

Introduction of Conformational Rigidity through Alkyne-Mediated Cyclization

Alkyne-mediated cyclization is a powerful strategy for creating structurally constrained peptides. peptide.com The synthesis involves creating a linear peptide precursor that contains both this compound and an amino acid with an azide-functionalized side chain, such as L-azidonorleucine. nih.gov Following the synthesis of this linear chain, an intramolecular CuAAC reaction is initiated. nih.gov This "click" reaction covalently links the alkyne and azide groups, forming a stable triazole bridge and resulting in a head-to-tail or side-chain-to-side-chain cyclized peptide. bachem.comnih.gov

Creation of β-Turn Mimics and Other Stabilized Secondary Structures

By strategically placing the alkyne- and azide-containing amino acids within the peptide sequence, specific secondary structure motifs can be stabilized. A common application is the creation of β-turn mimics. nih.gov β-turns are crucial structures in protein folding and molecular recognition, often mediating protein-protein interactions. acs.org By positioning the reactive amino acids at appropriate intervals (e.g., at positions i and i+3), the resulting cyclization can force the peptide backbone into a tight loop that structurally mimics a natural β-turn. nih.govnih.gov The triazole formed in the cyclization can act as a surrogate for the hydrogen bond that typically defines a β-turn. bachem.com

Beyond β-turns, this cyclization chemistry can be used to create "stapled peptides" to stabilize α-helical structures. peptide.com In this approach, two reactive amino acids are placed on the same face of a putative helix (e.g., at positions i and i+4 or i and i+7). The resulting covalent brace, formed via the click reaction, prevents the peptide from unfolding, thereby locking it in its helical conformation. nih.govacs.org This technique has been instrumental in developing inhibitors for intracellular protein-protein interactions that have traditionally been difficult to target. nih.gov

Structural GoalPlacement of Reactive ResiduesResulting StructureKey Benefit
β-Turn Mimicry Typically i and i+3A tight loop mimicking a natural β-turn. nih.govEnforces a specific conformation for receptor binding. acs.org
α-Helix Stabilization Typically i and i+4 or i and i+7A "stapled" peptide with a reinforced helical structure. acs.orgPrevents unfolding and enhances target engagement. nih.gov
General Cyclization Head-to-tail or various side-chain positionsA macrocyclic peptide with reduced flexibility. nih.govIncreases overall stability and can improve solubility. nih.gov

Modulating Peptide Stability and Recognition Properties

The introduction of conformational constraints via alkyne-mediated cyclization has profound effects on a peptide's physicochemical properties. One of the most significant benefits is enhanced stability. researchgate.netresearchgate.net Linear peptides are often rapidly degraded in biological systems by proteases, which cleave peptide bonds. Cyclization can protect against this degradation, particularly from exopeptidases that act on the N- and C-termini. nih.gov The rigid structure of a cyclic peptide can also hinder its ability to fit into the active sites of endopeptidases, further increasing its half-life. researchgate.netacs.org

Furthermore, constraining a peptide into its bioactive conformation can dramatically improve its recognition properties, such as binding affinity and selectivity. researchgate.netnih.gov A flexible, linear peptide must adopt a specific conformation to bind its target, a process that is entropically unfavorable. By pre-organizing the peptide into this active shape through cyclization, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity (lower Kd or IC50 values). nih.govrochester.edu This enhanced affinity and stability make cyclic peptides derived from this compound highly attractive candidates for therapeutic and diagnostic applications.

Application in Chemical Biology Probes and Advanced Functional Materials

Development of Bioorthogonal Chemical Reporters and Probes

The alkyne group of (2R)-2-(Fmoc-amino)-5-hexynoic acid is a key player in the realm of bioorthogonal chemistry. This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, allows the alkyne to be specifically and efficiently linked to an azide-containing molecule. science.govnih.gov This capability is the foundation for its use in creating sophisticated chemical reporters and probes.

While direct studies on the metabolic incorporation of this compound are not prevalent, its structural analogue, L-propargylglycine (Pra), which also contains a terminal alkyne, has been extensively used for the metabolic labeling of newly synthesized proteins. researchgate.net In this strategy, cells are cultured in the presence of the alkyne-containing amino acid, which is then incorporated into proteins by the cellular translational machinery in place of its natural counterpart, methionine. nih.govnih.gov These alkyne-tagged proteins can then be visualized or isolated by reacting them with an azide-bearing reporter molecule, such as a fluorophore or a biotin (B1667282) affinity tag. nih.govnih.gov This approach provides a powerful tool for studying protein synthesis and dynamics in living cells. Given its structural similarity, (2R)-2-(amino)-5-hexynoic acid (after deprotection of the Fmoc group) could potentially be utilized in similar metabolic labeling strategies, offering a valuable method for investigating proteomes. science.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the functional state of enzymes within complex biological systems. nih.gov ABPP typically employs small molecule probes that covalently bind to the active site of a specific class of enzymes. The inclusion of a reporter tag, such as an alkyne, on these probes allows for the subsequent detection and identification of the labeled enzymes. nih.gov The terminal alkyne of this compound makes it an ideal building block for the synthesis of such activity-based probes. After coupling to a reactive group that targets a specific enzyme class, the alkyne handle can be used to attach a reporter tag via CuAAC, facilitating the analysis of enzyme activity in complex proteomes. nih.gov

Construction of Hybrid Organic-Inorganic Materials with Defined Biological Functionality

The ability to bridge the gap between biological molecules and inorganic materials is a key goal in materials science. The functional groups of this compound provide a means to achieve this, enabling the creation of hybrid materials with programmed biological functions.

Polyhedral Oligomeric Silsesquioxane (POSS) are cage-like, nanoscale inorganic structures that can serve as building blocks for hybrid materials. While direct experimental evidence for the integration of this compound with POSS is limited, the principle of using click chemistry to functionalize POSS scaffolds is well-established. science.gov The terminal alkyne of the amino acid can readily react with azide-functionalized POSS cages. This would allow for the precise placement of amino acids, and by extension peptides, onto the surface of these inorganic nanoparticles. Such hybrid structures could find applications in areas like catalysis, drug delivery, and the development of biocompatible nanocomposites.

The creation of biomaterials that can interact with biological systems in a controlled manner is a major focus of biomedical engineering. Amino acids and peptides are often used to functionalize surfaces to improve their biocompatibility or to elicit specific cellular responses. The alkyne group of this compound provides a covalent attachment point for immobilizing it onto azide-modified surfaces. This allows for the creation of surfaces decorated with amino acids or peptides in a well-defined manner. Such functionalized surfaces could be used in tissue engineering scaffolds, biosensors, and medical implants to control cell adhesion, proliferation, and differentiation.

Exploration in Supramolecular Assembly and Self-Assembling Systems

The Fmoc group of this compound is not only a protecting group but also a powerful driver of self-assembly. The large, planar, and aromatic nature of the fluorenyl group promotes π-π stacking interactions, which can lead to the spontaneous organization of these molecules into well-ordered supramolecular structures. Fmoc-protected amino acids are known to self-assemble in aqueous solutions to form a variety of nanostructures, including nanofibers, ribbons, and hydrogels. These self-assembled materials are of great interest for a range of biomedical applications, including 3D cell culture, drug delivery, and wound healing. The presence of the alkyne functionality within these self-assembled structures would provide a convenient handle for further chemical modification, allowing for the creation of multifunctional and responsive biomaterials.

Mechanistic Insights and Analytical Characterization Methodologies

Mechanistic Studies of Fmoc-Deprotection and Peptide Coupling Reactions in the Presence of the Alkynyl Moiety

The integration of (2R)-2-(Fmoc-amino)-5-hexynoic acid into a growing peptide chain follows the standard protocols of solid-phase peptide synthesis (SPPS), primarily the Fmoc/tBu strategy. This process involves two critical, repeated steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. The presence of the terminal alkyne in the side chain of this compound is a key consideration, as its stability under the reaction conditions of these two steps is paramount for the successful synthesis of the target peptide.

Fmoc-Deprotection: The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is typically achieved by treatment with a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. nih.govyoutube.com First, the base abstracts the acidic proton from the 9-position of the fluorene (B118485) ring system. nih.gov This is followed by a β-elimination step, which releases the free amine of the amino acid and generates dibenzofulvene (DBF), which is subsequently trapped by the amine base to form a stable adduct. nih.gov

Crucially, the terminal alkyne moiety of this compound is chemically stable under these basic conditions. The C-H bond of a terminal alkyne is weakly acidic (pKa ≈ 25), but it is not acidic enough to react with piperidine (pKa of conjugate acid ≈ 11). Therefore, the alkyne group remains intact throughout the deprotection step, allowing for its later use in bioconjugation reactions. nih.gov

Peptide Coupling: Following Fmoc-deprotection, the newly liberated N-terminal amine is coupled to the carboxylic acid of the next incoming Fmoc-protected amino acid. bachem.com This amide bond formation is facilitated by activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate. bachem.comuni-kiel.de A wide variety of coupling reagents are available, often categorized as carbodiimides (e.g., DCC, DIC) or onium salts (e.g., HBTU, HATU, PyBOP). bachem.comuni-kiel.depeptide.com

The selection of the coupling reagent and additives (like HOBt or Oxyma Pure) is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization at the chiral center of the activated amino acid. uni-kiel.deacs.org The terminal alkyne of this compound is generally unreactive towards these electrophilic activating agents and the nucleophilic amine, ensuring its preservation during the coupling step. Studies involving the synthesis of peptides with alkyne-containing amino acids have shown compatibility with standard coupling reagents like HBTU, HOBt, and PyBOP. nih.govnih.gov The non-polar nature of the hexynoic acid side chain is not expected to significantly interfere with the coupling efficiency, although sterically hindered amino acids adjacent in the sequence may require optimized coupling times or more potent reagents. uni-kiel.de

Analytical Techniques for Characterization of this compound and its Bioconjugates

A suite of analytical techniques is essential to verify the identity, purity, and structure of this compound and the peptides and bioconjugates derived from it.

For this compound: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the amino acid building block. nih.govmerckmillipore.com Reversed-phase HPLC, often using a C18 column, can separate the product from starting materials and side products from the synthesis. The Fmoc group provides a strong UV chromophore, allowing for sensitive detection. nih.govnih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. nih.govnih.gov Electrospray ionization (ESI) is a common method for generating ions of the molecule, which are then analyzed to determine the mass-to-charge ratio (m/z), confirming the correct molecular formula. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR confirms the presence of all protons and their chemical environments, including the characteristic signals for the alkyne proton, the protons on the fluorenyl group, and the amino acid backbone.

¹³C NMR verifies the carbon skeleton of the molecule, including the distinct signals for the two sp-hybridized carbons of the alkyne. nih.gov

The table below summarizes typical analytical data for this compound.

For Peptides and Bioconjugates: The same set of techniques is applied to the characterization of peptides containing this unnatural amino acid.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or ESI-MS is used to confirm that the peptide has the correct molecular weight, verifying successful incorporation of the amino acid. nih.gov

Tandem MS (MS/MS) can be used to sequence the peptide, confirming that the this compound residue is in the correct position.

NMR spectroscopy can be used to determine the three-dimensional structure of the resulting peptide in solution, providing insight into the conformational effects of incorporating this non-natural residue.

For bioconjugates formed via the alkyne handle (e.g., through a "click" reaction with an azide-containing molecule like a fluorescent dye), these analytical methods are again crucial. Successful conjugation is confirmed by a characteristic shift in the HPLC retention time and an increase in molecular weight corresponding to the mass of the attached molecule, as determined by MS. nih.gov

Computational Approaches to Predict Reactivity and Conformational Effects

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound, offering insights that complement experimental findings. byu.eduresearchgate.net

Predicting Reactivity: Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. chemrxiv.org DFT can be employed to model the Fmoc-deprotection and peptide coupling steps. For instance, calculations can predict the acidity of the alkyne C-H bond to confirm its stability in the presence of piperidine. It can also be used to model the transition states of the coupling reaction to understand potential side reactions or to predict the reactivity of the alkyne in subsequent "click" reactions. acs.org By calculating properties like bond energies and charge distributions, DFT can help optimize reaction conditions before they are even attempted in the lab. chemrxiv.org

Predicting Conformational Effects: Incorporating a non-natural amino acid can significantly alter the secondary and tertiary structure of a peptide. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.govworktribe.com By simulating a peptide containing this compound in a virtual aqueous environment, researchers can predict its preferred conformation. nih.govyoutube.com These simulations can reveal whether the flexible, five-carbon chain with a terminal alkyne promotes or disrupts common secondary structures like alpha-helices or beta-sheets. nih.gov This predictive power is invaluable in the rational design of peptides with specific three-dimensional structures and biological functions, such as enzyme inhibitors or receptor ligands. nih.govoup.comacs.org

The table below outlines the application of these computational methods.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis and Scalability

The utility of (2R)-2-(Fmoc-amino)-5-hexynoic acid is fundamentally dependent on its efficient and stereochemically pure synthesis. Future research is focused on developing more robust, scalable, and cost-effective synthetic routes.

Further advancements are expected from the application of phase-transfer catalysis in the presence of chiral catalysts, which has shown success in the enantioselective synthesis of various proline scaffolds. mdpi.com The key to progress lies in optimizing reaction conditions and developing novel catalytic systems that provide high stereocontrol and yield for alkyne-containing substrates.

Table 1: Comparison of Advanced Stereoselective Synthesis Strategies

Synthesis Strategy Key Features Potential Advantages for Scalability Relevant Findings
Asymmetric Alkylation of Ni(II) Complexes Utilizes a chiral auxiliary to direct stereoselective alkylation. Proven for over 100g-scale synthesis; chiral auxiliary is recoverable and reusable. nih.gov Achieves excellent stereocontrol, often exceeding 98% for the desired diastereomer. nih.gov
Solid-Phase Synthesis with 2-CTC Resin Employs a resin as a temporary, reusable protecting group. Enhances cost-effectiveness and simplifies purification steps. nih.gov High levels of substitution on the resin are achievable, supporting larger-scale production. nih.gov
Chiral Phase-Transfer Catalysis Uses a chiral catalyst to control stereochemistry in a two-phase system. Can be performed as a one-pot reaction, increasing efficiency. mdpi.com Effective for creating complex scaffolds like 4-substituted prolines. mdpi.com

| Intramolecular Cycloaddition | Uses a temporary chiral tether (e.g., L-proline) to direct stereo- and regiochemistry. | Provides high control over the formation of specific stereocenters. mdpi.com | Successfully demonstrated for the synthesis of complex amino acids from simple starting materials. mdpi.com |

Integration with Genetically Encoded Unnatural Amino Acid Technologies for Protein Engineering

Perhaps one of the most exciting frontiers for this compound (after deprotection to its active form, (2R)-2-amino-5-hexynoic acid) is its use as an unnatural amino acid (UAA) in genetic code expansion. nih.gov This technology allows for the site-specific incorporation of UAAs into proteins within living cells, providing a powerful tool for protein manipulation and study. nih.govresearchgate.net

The process involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and directs its insertion in response to a reassigned codon, typically the amber stop codon (TAG). nih.gov The terminal alkyne of the incorporated (2R)-2-amino-5-hexynoic acid then serves as a bioorthogonal "handle"—a chemical group that is inert to biological reactions but can be specifically modified with an external probe. nih.gov

Emerging research in this area includes:

Stable Cell Line Development: Moving beyond transient expression systems, researchers are creating stable mammalian cell lines that permanently integrate the machinery for UAA incorporation. nih.gov This allows for the homogeneous and efficient production of UAA-containing proteins, enabling more complex, genome-wide studies. nih.gov

Dual Unnatural Amino Acid Incorporation: Advanced systems are being developed that permit the simultaneous, site-specific incorporation of two distinct UAAs into a single protein. biorxiv.org This "Dual Encoding and Labeling" (DEAL) approach allows for more complex protein modifications, such as installing two different probes to study protein conformation or creating precisely defined protein-protein crosslinks within living cells. biorxiv.org

Multifunctional UAAs: Research is ongoing to design single UAAs that possess multiple functionalities, such as being a bioorthogonal handle, a photo-crosslinker, and a cleavable caging group all in one molecule. nih.gov

Development of Novel Bioorthogonal Ligation Reactions Exploiting the Terminal Alkyne

The chemical reactivity of the terminal alkyne is central to the utility of this compound. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most established ligation reaction, future research is heavily invested in developing novel bioorthogonal reactions with improved characteristics for in vivo applications. researchgate.netnih.govspringernature.com

The primary driver for this research is the need for reactions that are faster, more efficient at low concentrations, and proceed without cytotoxic catalysts. nih.gov Key emerging reactions include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne, eliminating the need for a toxic copper catalyst and making it highly suitable for live-cell applications. nih.gov

Metal-Catalyzed Couplings: Palladium-catalyzed reactions, such as the Sonogashira coupling, are being adapted for biological conditions. researchgate.net Ligand-free methods have been shown to be suitable for protein labeling inside bacterial cells with no apparent toxicity. researchgate.net

Phospha-Michael Additions: Triarylphosphines have been shown to react with partners like cyclopropenones in a bioorthogonal manner, offering an alternative to azide-based chemistry. springernature.comnih.gov

Photo-inducible Reactions: Light-activated "photoclick" reactions, where nitrile imines are generated in situ from tetrazoles upon UV exposure, offer temporal and spatial control over the ligation process. researchgate.net These reactions can produce fluorescent products, adding a layer of functionality. researchgate.net

Table 2: Emerging Bioorthogonal Ligation Reactions for Terminal Alkynes

Reaction Type Key Reactants Catalyst/Promoter Key Advantage
CuAAC ("Click" Chemistry) Terminal Alkyne + Azide (B81097) Copper(I) High efficiency and specificity. researchgate.netnih.gov
SPAAC Azide + Strained Alkyne (e.g., cyclooctyne) Ring Strain Copper-free, highly biocompatible for live-cell use. nih.gov
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide Palladium Alternative to azide-based chemistry; demonstrated in cells. researchgate.net
Phospha-Michael Addition Phosphine + Cyclopropenone None Utilizes a different class of bioorthogonal reactivity. springernature.comnih.gov

| Photoclick Reaction | Alkene + Tetrazole (forms nitrile imine) | UV Light | Provides spatial and temporal control; can be fluorogenic. researchgate.net |

Expansion of Applications in Live-Cell Imaging and Molecular Diagnostics Research

The ability to incorporate (2R)-2-amino-5-hexynoic acid into specific proteins and subsequently label it via bioorthogonal chemistry opens up vast possibilities in live-cell imaging and diagnostics. thermofisher.com Future applications will leverage this platform for increasingly sophisticated biological investigations.

In live-cell imaging, this tool allows researchers to move beyond static snapshots and observe dynamic cellular processes in real time. thermofisher.com By attaching a fluorophore to the alkyne handle on a protein of interest, scientists can track protein synthesis, localization, trafficking, and degradation. mdpi.com Emerging research aims to:

Enable Multiplexed Imaging: By using a palette of spectrally distinct fluorescent dyes that can be clicked onto different proteins (each tagged with the UAA), researchers can visualize multiple cellular events simultaneously. nih.gov Advances in spectral imaging and linear unmixing techniques are crucial for separating these signals. nih.gov

Develop Fluorogenic Probes: A major goal is the development of probe systems where the fluorescence is "turned on" only upon reacting with the target alkyne. This significantly reduces background noise and improves the signal-to-noise ratio, enabling the detection of low-abundance proteins. rsc.org Si-rhodamine-based probes are particularly promising due to their far-red emission, which minimizes cellular autofluorescence. rsc.org

Improve Super-Resolution Microscopy: The small size of the alkyne tag, compared to a bulky fluorescent protein tag, is advantageous for super-resolution imaging techniques, allowing for more precise molecular localization.

In molecular diagnostics, the same principles of specific labeling can be applied to detect disease biomarkers with high sensitivity and specificity. The alkyne handle on a biomarker protein could be targeted with a reporter molecule (e.g., a fluorophore or an enzyme) via a bioorthogonal reaction, forming the basis of a robust diagnostic assay.

Role in Advancing Rational Design of Bioactive Molecules and Modulators

This compound is a powerful component in the rational design of new bioactive molecules and therapeutic modulators. nih.govresearchgate.net Its utility stems from the dual functionality of the amino acid backbone, which can be integrated into peptides, and the terminal alkyne, which serves as a versatile chemical handle. rsc.org

Future directions in this area include:

Fragment-Based Drug Discovery: The alkyne can act as an anchor point for "clicking" various molecular fragments together. This allows for the rapid assembly of a library of potential drug candidates around a peptide or small molecule scaffold, accelerating the discovery process. scilit.com

Development of Covalent Inhibitors: The terminal alkyne is a reactive group that can be designed to form a covalent bond with a specific residue (e.g., cysteine) in the active site of a target enzyme, leading to potent and irreversible inhibition.

Creation of Bioactive Triazoles: The product of the CuAAC reaction, a 1,2,3-triazole ring, is not merely a linker. This heterocyclic moiety is a recognized pharmacophore that can exhibit a wide range of biological activities itself, including antimicrobial and antineoplastic properties. nih.govresearchgate.net Therefore, the rational design of molecules can leverage the formation of the triazole to impart additional bioactivity. nih.gov

Synthesis of Peptide-Drug Conjugates and Stapled Peptides: Incorporating (2R)-2-amino-5-hexynoic acid into a peptide sequence allows for the precise attachment of cytotoxic drugs or imaging agents. Furthermore, the alkyne can be used as a point for intramolecular "stapling" to another residue in the peptide, locking it into a specific conformation to enhance its stability, cell permeability, and target affinity.

Table of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 1234692-66-0 C21H19NO4
(2R)-2-amino-5-hexynoic acid 215160-72-8 (racemic) C6H9NO2
L-proline 147-85-3 C5H9NO2

Q & A

Q. Case Study :

  • In copolymer synthesis, PynOx (2-(pent-4-ynyl)-2-oxazoline) derived from 5-hexynoic acid achieved >90% conjugation efficiency .

(Basic) What are the recommended storage conditions to ensure stability of this Fmoc-amino acid derivative?

Methodological Answer:

  • Temperature : Store at –20°C in sealed, light-protected vials .
  • Solubility : Lyophilize and store as a powder; reconstitute in anhydrous DMF or NMP before use .
  • Incompatibilities : Avoid prolonged exposure to bases (e.g., piperidine) or oxidizing agents .

Stability Data:

  • Shelf life >2 years under inert gas (N₂/Ar) with desiccant .

(Advanced) How can contradictory NMR data for Fmoc-protected analogs be resolved during structural validation?

Methodological Answer:

  • Dynamic Effects : Check for rotameric splitting in aromatic protons (e.g., δ = 7.33–7.90 ppm for Fmoc-Ar) due to restricted rotation .
  • Deuterated Solvents : Use DMSO-d₆ to resolve broad NH/COOH peaks; compare with D₂O-exchanged spectra .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C=O bond length ~1.21 Å) .

Q. Example :

  • In (2R)-2-(Fmoc-amino)-2-phenylacetic acid, δ = 12.62 ppm (COOH) integrates as a broad singlet, confirming non-equivalent protons .

(Basic) What are the primary applications of this compound in peptide engineering?

Methodological Answer:

  • Peptide Backbone Modification : The alkyne enables site-specific labeling (e.g., fluorophores, PEG) without disrupting Fmoc-based SPPS .
  • Conformational Studies : The rigid hexynoic acid chain restricts peptide backbone flexibility, aiding in α-helix stabilization .
  • Protection Strategy : Fmoc group is cleaved with 20% piperidine in DMF, leaving the alkyne intact for downstream reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.